molecular formula C26H27F3N4O3 B12385529 Dgk|A-IN-3

Dgk|A-IN-3

Cat. No.: B12385529
M. Wt: 500.5 g/mol
InChI Key: YDZYVISDMFCTJB-UHFFFAOYSA-N
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Description

DGKα-IN-3 is a selective small-molecule inhibitor targeting diacylglycerol kinase alpha (DGKα), a critical enzyme that phosphorylates diacylglycerol (DAG) to terminate DAG-mediated signaling in T cells. DGKα regulates T cell receptor (TCR) signaling by dampening Ras/ERK and PKCθ pathways, thereby modulating T cell activation, anergy, and anti-tumor immunity . Preclinical studies highlight DGKα inhibition as a strategy to enhance T cell effector functions and synergize with immune checkpoint blockade (e.g., anti-PD1) . Unlike older DGK inhibitors (e.g., R59022), DGKα-IN-3 demonstrates improved isoform selectivity and potency, positioning it as a promising therapeutic candidate for cancer immunotherapy .

Properties

Molecular Formula

C26H27F3N4O3

Molecular Weight

500.5 g/mol

IUPAC Name

1-methyl-2-oxo-4-[2-[4-(trifluoromethoxy)phenyl]-2,8-diazaspiro[4.5]decan-8-yl]quinoline-3-carboxamide

InChI

InChI=1S/C26H27F3N4O3/c1-31-20-5-3-2-4-19(20)22(21(23(30)34)24(31)35)32-13-10-25(11-14-32)12-15-33(16-25)17-6-8-18(9-7-17)36-26(27,28)29/h2-9H,10-16H2,1H3,(H2,30,34)

InChI Key

YDZYVISDMFCTJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N)N3CCC4(CC3)CCN(C4)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

Preparation Methods

High-Throughput Screening for DGKα Inhibitors

The discovery of CU-3 originated from a high-throughput screening (HTS) campaign using a library of 9,600 chemical compounds. A novel DGK assay was employed, replacing radioisotope-based methods with a simplified protocol to enable rapid screening. The assay measured DGKα activity by quantifying phosphatidic acid production, with hit compounds defined as those achieving >20% inhibition at 30 μM. From this screen, 103 initial hits were identified, four of which (CU-1 to CU-4) demonstrated reproducible inhibition. CU-3 emerged as the most potent, with an IC50 of 0.6 μM against DGKα.

Structural Optimization and Selectivity Profiling

CU-3’s thiazolidinone core, coupled with a furyl-propenylidene substituent, was critical for its activity. Selectivity profiling against all 10 DGK isozymes revealed its specificity for DGKα (Table 1). At concentrations sufficient to inhibit DGKα by >50%, CU-3 retained >75% activity for other isoforms, underscoring its selectivity.

Table 1: Selectivity of CU-3 Across DGK Isozymes

DGK Isozyme IC50 (μM)
α (Type I) 0.6
β (Type I) 36
γ (Type I) 28
δ (Type II) 36
η (Type II) 7
κ (Type II) 32
ε (Type III) 8
ζ (Type IV) 30
ι (Type IV) 11
θ (Type V) 15

Comparative analysis with CU-1 and CU-4 highlighted CU-3’s superior selectivity, as CU-4 inhibited δ-, ε-, and ι-isozymes. Structural modifications, such as replacing the furan group with alternative heterocycles, reduced potency, validating the necessity of the original scaffold.

Chemical Reactions Analysis

Types of Reactions

Dgk|A-IN-3 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups in this compound would yield carbonyl compounds, while nucleophilic substitution could introduce new functional groups .

Scientific Research Applications

Cancer Therapy

Mechanism of Action:
Dgk|A-IN-3 selectively inhibits DGKα, which is overexpressed in several cancer types, including melanoma, hepatocellular carcinoma, and glioblastoma. Inhibition of DGKα has been shown to enhance apoptosis in cancer cells while promoting immune responses.

Case Study:
In a study involving Jurkat T cells and cancer cell lines such as HepG2 and HeLa, this compound was demonstrated to induce apoptosis effectively while simultaneously increasing interleukin-2 production. This dual action suggests its potential as an anticancer agent that not only targets tumor cells but also enhances immune system activity against tumors .

Data Table: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis InductionIL-2 Production Enhancement
HepG20.6YesYes
HeLa0.6YesYes
Jurkat T Cells--Yes

Immunotherapy Enhancement

Role in CAR-T Cell Functionality:
Recent research has indicated that knockout of DGKα in CAR-T cells significantly improves their antitumor efficacy. This compound mimics this effect by inhibiting DGKα activity, thereby enhancing T-cell receptor signaling and effector functions under immunosuppressive conditions .

Case Study:
In a xenograft mouse model of glioblastoma, the use of this compound resulted in substantial tumor regression due to enhanced CAR-T cell activity. This highlights the compound's potential role in improving outcomes for patients undergoing immunotherapy .

Neurodegenerative Disease Research

While primarily focused on cancer and immunology, there is emerging interest in the role of DGKα in neurodegenerative diseases. The inhibition of DGKα may influence signaling pathways involved in neuronal health and apoptosis.

Potential Applications:
Research is ongoing to explore how this compound might affect neuroinflammatory responses or neuronal survival mechanisms, which could lead to new therapeutic strategies for conditions like Alzheimer's disease .

Mechanism of Action

Dgk|A-IN-3 exerts its effects by selectively inhibiting diacylglycerol kinase alpha. This inhibition prevents the conversion of diacylglycerol to phosphatidic acid, leading to increased levels of diacylglycerol. Elevated diacylglycerol levels enhance T cell receptor signaling, promoting T cell proliferation and function. This mechanism is particularly beneficial in cancer immunotherapy, where enhanced T cell activity can lead to improved anti-tumor responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selectivity Profiles

DGKα-IN-3’s selectivity distinguishes it from pan-DGK inhibitors and dual-targeting compounds:

Compound Target Isoforms Key Selectivity Data Reference
DGKα-IN-3 DGKα >100-fold selectivity over DGKζ and DGKθ; minimal activity against DGKβ, γ, δ, η, ε, ι, κ
BMS-502 DGKα, DGKζ, DGKι IC₅₀: 12 nM (DGKα), 15 nM (DGKζ); inactive against DGKβ, γ, κ
R59022 Pan-DGK (DGKα, β, γ, ζ) IC₅₀: 25 μM (DGKβ); non-selective, inhibits multiple isoforms
CU-3 DGKβ IC₅₀: 1.2 μM (DGKβ); 10-fold selectivity over DGKα
  • DGKα-IN-3 vs. Dual Inhibitors (e.g., BMS-502): While BMS-502 potently inhibits DGKα and ζ (IC₅₀ <20 nM), its dual activity may complicate therapeutic applications due to divergent roles of DGKα and ζ in T cell subsets. For example, DGKζ deletion enhances anti-tumor immunity more robustly than DGKα , but dual inhibition risks unintended effects on TH1 differentiation, which requires both isoforms .
  • DGKα-IN-3 vs. Older Inhibitors (e.g., R59022): R59022 inhibits multiple DGKs and serotonin receptors, leading to off-target toxicity and poor bioavailability . DGKα-IN-3’s specificity minimizes these issues.

Functional Outcomes in Preclinical Models

Compound T Cell Effects Anti-Tumor Activity Synergy with Anti-PD1
DGKα-IN-3 Enhanced TCR signaling, cytokine release (IFNγ, IL2) Delayed tumor growth in syngeneic models Additive effect observed
BMS-502 Potent T cell proliferation and cytokine production Superior tumor control in OT-1 mouse model Synergistic
DGKζ deletion Increased CD8+ T cell activation Greater tumor rejection vs. DGKα deletion Additive
  • Mechanistic Insights: DGKα-IN-3 restores DAG signaling, amplifying PKCθ and Ras/ERK pathways to overcome T cell exhaustion . In contrast, DGKζ inhibition preferentially enhances CD8+ T cell cytotoxicity .

Therapeutic Potential and Limitations

  • DGKα-IN-3 Advantages:
    • High specificity reduces off-target risks compared to pan-inhibitors .
    • Compatible with combination therapies (e.g., anti-PD1) without exacerbating autoimmunity in preclinical models .
  • Challenges: DGKα’s role in TH1 differentiation may limit efficacy in certain tumor microenvironments . Limited blood-brain barrier (BBB) penetration, unlike R59022 .

Biological Activity

Dgk|A-IN-3 is a selective inhibitor of diacylglycerol kinase alpha (DGKα), a key enzyme involved in lipid signaling pathways that regulate various cellular processes, including cell proliferation, apoptosis, and immune responses. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cancer cells, and potential therapeutic applications.

This compound selectively inhibits DGKα by targeting its catalytic domain. This inhibition leads to the accumulation of diacylglycerol (DAG), a crucial second messenger in various signaling pathways. The compound has been shown to competitively reduce the affinity of DGKα for ATP but does not significantly affect its interaction with DAG or phosphatidylserine .

Inhibition Characteristics

  • Selectivity : this compound exhibits high selectivity for DGKα over other isoforms, maintaining over 75% activity in other DGK isoforms when DGKα activity is inhibited .
  • IC50 Value : The compound demonstrates an IC50 value of approximately 0.6 μM, indicating potent inhibition of DGKα activity .

Effects on Cancer Cells

This compound has been studied for its effects on various cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells. The compound induces apoptosis in these cancer cells while enhancing interleukin-2 production in Jurkat T cells, suggesting a dual role in promoting anti-cancer immunity while inhibiting tumor growth .

Table 1: Summary of Biological Effects

Cell Type Effect Mechanism
HepG2 (liver cancer)Induces apoptosisInhibition of DGKα leads to increased DAG
HeLa (cervical cancer)Induces apoptosisEnhanced DAG levels promote cell death
Jurkat T cellsIncreases IL-2 productionModulation of immune response

Case Studies and Clinical Implications

  • Cancer Treatment : Studies indicate that targeting DGKα with inhibitors like this compound can enhance the efficacy of existing cancer therapies by reversing T-cell anergy and promoting anti-tumor immunity. This is particularly relevant in the context of immunotherapy .
  • Potential for Combination Therapy : The ability of this compound to enhance immune responses suggests its potential use in combination with other immunotherapeutic agents, potentially improving patient outcomes in cancers characterized by immune evasion .

Comparative Analysis with Other Inhibitors

This compound has been compared with other diacylglycerol kinase inhibitors regarding selectivity and potency. For instance, CU-3 has shown similar properties but with broader isoform inhibition . The following table summarizes key differences:

Compound Selectivity for DGKα IC50 (μM) Main Action
DgkA-IN-3High0.6
CU-3Moderate0.8Induces apoptosis, broader isoform inhibition

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